Cas no 25078-04-0 (2,4-Dimethyl-N-phenylaniline)

2,4-Dimethyl-N-phenylaniline 化学的及び物理的性質
名前と識別子
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- 2,4-Dimethyl-N-phenylaniline
- 2,4-Dimethyldiphenylamine
- 2,4-dimethyl-N-phenyl-aniline
- N-phenyl-2,4-xylidene
- N-Phenyl-2,4-xylidine
- Phenyl(2,4-xylyl)amine
- 2,4-Xylidine,N-phenyl- (8CI)
- N-(2,4-Dimethylphenyl)-N-phenylamine
- Benzenamine, 2,4-dimethyl-N-phenyl-
- 9-Vinylcarbazole polymer
- Poly(9-vinyl-9H-carbazole)
- P338
- ST2415816
- AX8067108
- D3398
- A817630
- 078D040
- AKOS015890306
- SCHEMBL429859
- DS-18556
- MFCD08275461
- 25078-04-0
- DTXSID80441715
- SY053277
- FT-0655097
- CS-W015669
- D90184
- BWYYRZBQXLCZJL-UHFFFAOYSA-N
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- MDL: MFCD08275461
- インチ: 1S/C14H15N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
- InChIKey: BWYYRZBQXLCZJL-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 197.12000
- どういたいしつりょう: 197.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 12
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 43.0 to 47.0 deg-C
- ふってん: 170°C/13mmHg(lit.)
- フラッシュポイント: 0°C
- PSA: 12.03000
- LogP: 4.12000
- ようかいせい: 未確定
2,4-Dimethyl-N-phenylaniline セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S22-S26-S36/37/39
- リスク用語:R20/21/22; R36/37/38
2,4-Dimethyl-N-phenylaniline 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
2,4-Dimethyl-N-phenylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808202-5g |
2,4-Dimethyldiphenylamine |
25078-04-0 | 98% | 5g |
¥55.80 | 2022-01-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031526-100g |
2,4-Dimethyl-N-phenylaniline |
25078-04-0 | 98% | 100g |
¥357 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-NR274-1g |
2,4-Dimethyl-N-phenylaniline |
25078-04-0 | 98% | 1g |
¥46.0 | 2022-05-30 | |
eNovation Chemicals LLC | D509572-5g |
2,4-DiMethyl-N-phenylaniline |
25078-04-0 | 97% | 5g |
$100 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121321-100g |
2,4-Dimethyl-N-phenylaniline |
25078-04-0 | 98% | 100g |
¥482.90 | 2023-09-03 | |
Alichem | A019110490-500g |
2,4-Dimethyl-N-phenylaniline |
25078-04-0 | 95% | 500g |
$235.20 | 2023-09-02 | |
abcr | AB200245-10 g |
2,4-Dimethyldiphenylamine, 98%; . |
25078-04-0 | 98% | 10 g |
€84.90 | 2023-07-20 | |
abcr | AB200245-25 g |
2,4-Dimethyldiphenylamine, 98%; . |
25078-04-0 | 98% | 25 g |
€102.70 | 2023-07-20 | |
abcr | AB200245-100 g |
2,4-Dimethyldiphenylamine, 98%; . |
25078-04-0 | 98% | 100 g |
€171.30 | 2023-07-20 | |
abcr | AB200245-500 g |
2,4-Dimethyldiphenylamine, 98%; . |
25078-04-0 | 98% | 500 g |
€390.30 | 2023-07-20 |
2,4-Dimethyl-N-phenylaniline 関連文献
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1. 354. First-order asymmetric transformation arising from solvationJ. Glazer,Margaret M. Harris,E. E. Turner J. Chem. Soc. 1950 1753
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Margaret M. Harris,W. G. Potter,E. E. Turner J. Chem. Soc. 1955 145
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5. 245. Acridine syntheses and reactions. Part V. A new dehalogenation of 5-chloroacridine and its derivativesAdrien Albert,Richard Royer J. Chem. Soc. 1949 1148
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E. E. Turner,Margaret M. Harris Q. Rev. Chem. Soc. 1947 1 299
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7. CCCLXVI.—10-Chloro-5 : 10-dihydrophenarsazine and its derivatives. Part XI. Mono-, di-, and trimethyl derivativesCharles Stanley Gibson,John Dobney Andrew Johnson J. Chem. Soc. 1929 2743
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8. Formula index
2,4-Dimethyl-N-phenylanilineに関する追加情報
Introduction to 2,4-Dimethyl-N-phenylaniline (CAS No. 25078-04-0)
2,4-Dimethyl-N-phenylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 25078-04-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a phenyl ring substituted with two methyl groups at the 2- and 4-positions and an aniline moiety at the nitrogen position, exhibits a unique set of chemical properties that make it valuable for various applications.
The molecular structure of 2,4-dimethyl-N-phenylaniline consists of a benzene ring with two methyl groups attached at the 2 and 4 positions, enhancing its lipophilicity and stability. The presence of an aniline group at the nitrogen position introduces basicity and reactivity, making it a versatile intermediate in organic synthesis. This compound’s dual functionality has positioned it as a key building block in the development of more complex molecules.
In recent years, 2,4-dimethyl-N-phenylaniline has been extensively studied for its potential applications in pharmaceuticals. Its structural features suggest that it could serve as a precursor in the synthesis of active pharmaceutical ingredients (APIs) targeting various therapeutic areas. For instance, derivatives of this compound have shown promise in the development of drugs aimed at modulating neurological pathways. The aromatic ring system and the electron-donating nature of the methyl and aniline groups contribute to its ability to interact with biological targets, making it a candidate for further medicinal chemistry exploration.
One of the most compelling aspects of 2,4-dimethyl-N-phenylaniline is its role in material science. The compound’s ability to form stable complexes with metals and other organic molecules has led to research into its use as a ligand in catalysis. In particular, its phenyl and aniline groups can coordinate with transition metals, facilitating various chemical transformations. This property is particularly valuable in industrial processes where efficient catalytic systems are required for producing fine chemicals.
The synthesis of 2,4-dimethyl-N-phenylaniline typically involves Friedel-Crafts alkylation followed by nitration and subsequent reduction to introduce the aniline group. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making CAS No. 25078-04-0 more accessible for research and industrial applications. Recent studies have also explored greener synthetic routes, such as catalytic methods that minimize waste and energy consumption.
From a pharmacological perspective, 2,4-dimethyl-N-phenylaniline derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties. The phenyl ring provides a scaffold for structural diversity, allowing chemists to modify various positions to optimize biological activity. For example, substituents introduced at the 3-position of the benzene ring can significantly alter the compound’s pharmacokinetic profile. Such modifications are crucial for developing drugs that exhibit high efficacy while minimizing side effects.
The compound’s stability under various conditions makes it suitable for formulation into pharmaceutical products. Its solubility characteristics can be tailored by introducing additional functional groups, enhancing its bioavailability. Researchers are exploring how different solvents and excipients can influence the stability and efficacy of CAS No 25078-04-0 based formulations.
In addition to pharmaceutical applications, 2,4-dimethyl-N-phenylaniline has found utility in agrochemicals. Its structural motif is similar to many compounds used as intermediates in pesticide synthesis. The ability to modify its core structure allows for the development of novel agrochemicals with improved environmental profiles and enhanced performance against pests.
The electronic properties of 2,4-dimethyl-N-phenylaniline make it attractive for applications in organic electronics. Its conjugated system can be exploited in designing materials for light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Researchers are investigating how variations in its molecular structure can optimize charge transport properties, contributing to more efficient electronic devices.
Recent advancements in computational chemistry have also shed new light on the potential uses of CAS No 25078-04-0. Molecular modeling studies suggest that it could serve as a scaffold for designing drugs targeting protein-protein interactions critical in diseases such as cancer and neurodegenerative disorders. These interactions often involve large protein surfaces where small molecules like 2,4-dimethyl-N-phenylaniline can act as modulators.
The safety profile of 2,4-dimethyl-N-phenylaniline is another area of active research. While preliminary studies indicate that it is relatively non-toxic at moderate concentrations, long-term exposure effects are still under investigation. Regulatory agencies require comprehensive toxicological assessments before approving any drug or material containing this compound for commercial use.
In conclusion,CAS No 25078-04-0, corresponding to 2,4-dimethyl-N-phenylaniline, is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features offer opportunities for innovation in drug discovery and material development. As research continues to uncover new possibilities for this compound,2,4-dimethyl-N-phenylaniline is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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